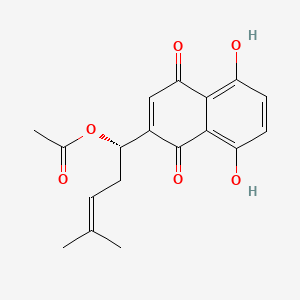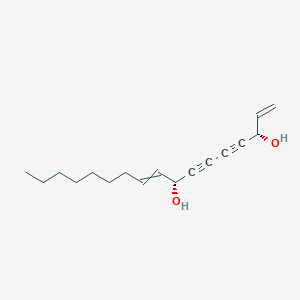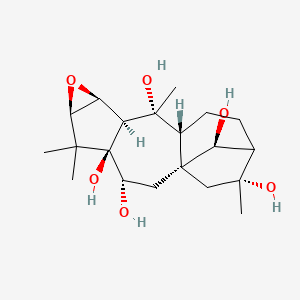
Acetylalkannin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylalkannin is synthesized through the acylation of alkannin, a process catalyzed by specific BAHD acyltransferases . The enzymes alkannin O-acyltransferase (LeAAT1) and shikonin O-acyltransferase (LeSAT1) are responsible for this reaction, utilizing acetyl-CoA as the acyl donor . The reaction conditions typically involve the use of Escherichia coli as a host for enzyme expression, with the highest activity observed for acetyl-CoA .
Industrial Production Methods
Industrial production of this compound involves the extraction of alkannin from plant roots, followed by enzymatic acylation. The roots of plants like Lithospermum erythrorhizon are cultivated under specific conditions to maximize the yield of alkannin, which is then converted to this compound using the aforementioned acyltransferases .
Análisis De Reacciones Químicas
Types of Reactions
Acetylalkannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound back to its hydroquinone form.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
Acetylalkannin has numerous applications in scientific research:
Chemistry: Used as a natural dye and in the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its interactions with other plant metabolites.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the production of natural colorants for cosmetics and textiles.
Mecanismo De Acción
Acetylalkannin exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of topoisomerase I.
Comparación Con Compuestos Similares
Acetylalkannin is similar to other naphthoquinone derivatives such as:
Shikonin: Another enantiomer of alkannin, known for its similar bioactive properties.
Deoxyalkannin: Lacks the acetyl group, resulting in different biological activities.
β,β-Dimethylacrylalkannin: Contains a dimethylacryl group instead of an acetyl group, leading to variations in its bioactivity
This compound is unique due to its specific acylation pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H18O6 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |
Clave InChI |
WNFXUXZJJKTDOZ-HNNXBMFYSA-N |
SMILES isomérico |
CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
SMILES canónico |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10789717.png)

![(9R,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B10789724.png)

![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol;hydrochloride](/img/structure/B10789732.png)
![(1S,2R,3R,4S,5R,6R,7S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,7,8,16-tetrol](/img/structure/B10789736.png)
![[(1S,5S,8R,13S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789737.png)

![3-[(4,5-Dihydroxy-6-methyl-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B10789751.png)
![6-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B10789756.png)
![[(1S,4R,5S,8R,10R,13S)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789767.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B10789770.png)
![[(1S,2R,3R,4R,5S,6S,8R,9S,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789774.png)
![(1S,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789792.png)
